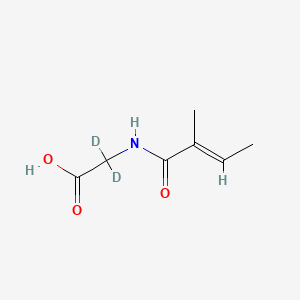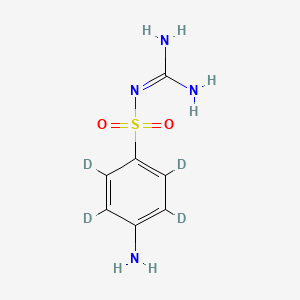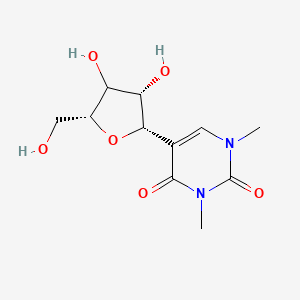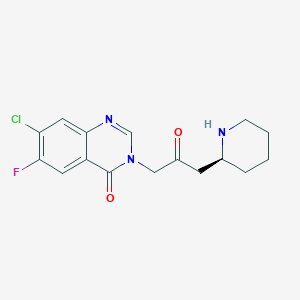
Antibacterial agent 124
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial Agent 124 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 124 involves multiple steps, starting with the preparation of the core structure. The process typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final modifications to enhance antibacterial activity, often involving oxidation or reduction reactions.
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process includes:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Control: Maintaining optimal temperature, pressure, and pH to maximize yield.
Purification: Using techniques such as crystallization and chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions: Antibacterial Agent 124 undergoes various chemical reactions, including:
Oxidation: Often used to introduce or modify functional groups.
Reduction: Employed to alter the oxidation state of specific atoms within the molecule.
Substitution: Commonly used to replace hydrogen atoms with more reactive groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced or modified antibacterial properties.
科学研究应用
Antibacterial Agent 124 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand bacterial resistance mechanisms and develop new antibacterial strategies.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by multidrug-resistant bacteria.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
作用机制
The mechanism of action of Antibacterial Agent 124 involves:
Targeting Bacterial Cell Walls: Disrupting the synthesis of peptidoglycan, a critical component of bacterial cell walls.
Inhibiting Protein Synthesis: Binding to bacterial ribosomes and preventing the translation of essential proteins.
Interfering with DNA Replication: Inhibiting enzymes involved in DNA replication, leading to bacterial cell death.
相似化合物的比较
Benzothiazole Derivatives: Known for their wide range of biological activities, including antibacterial properties.
β-Lactamase Inhibitors: Such as clavulanic acid and tazobactam, which inhibit bacterial enzymes that degrade β-lactam antibiotics.
Uniqueness of Antibacterial Agent 124:
Broad-Spectrum Activity: Effective against a wide range of bacterial strains, including drug-resistant ones.
Enhanced Stability: More stable under various environmental conditions compared to similar compounds.
Lower Resistance Development: Reduced likelihood of bacteria developing resistance due to its unique mechanism of action.
This compound represents a significant advancement in the fight against bacterial infections, offering new hope in the battle against antibiotic resistance.
属性
分子式 |
C16H17ClFN3O2 |
|---|---|
分子量 |
337.77 g/mol |
IUPAC 名称 |
7-chloro-6-fluoro-3-[2-oxo-3-[(2S)-piperidin-2-yl]propyl]quinazolin-4-one |
InChI |
InChI=1S/C16H17ClFN3O2/c17-13-7-15-12(6-14(13)18)16(23)21(9-20-15)8-11(22)5-10-3-1-2-4-19-10/h6-7,9-10,19H,1-5,8H2/t10-/m0/s1 |
InChI 键 |
LZMOBHASNVDDQN-JTQLQIEISA-N |
手性 SMILES |
C1CCN[C@@H](C1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)F)Cl |
规范 SMILES |
C1CCNC(C1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


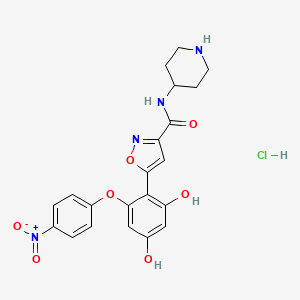
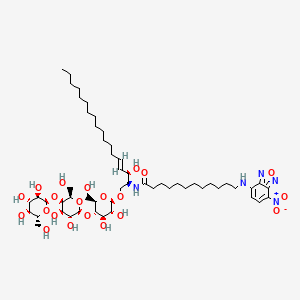
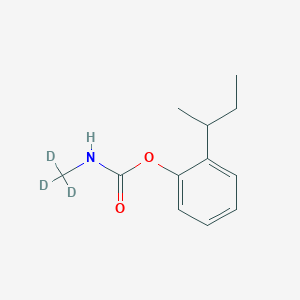
![N-{1-[1,1-di(pyridin-2-yl)ethyl]-6-(1-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)-1H-indol-4-yl}ethanesulfonamide](/img/structure/B12407648.png)
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12407649.png)

![(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12407669.png)
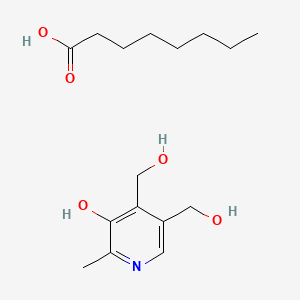
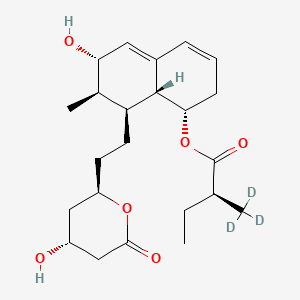
![N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12407689.png)
